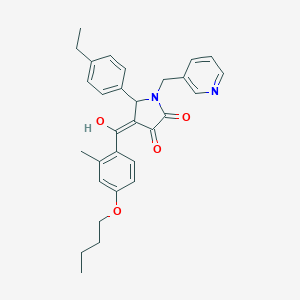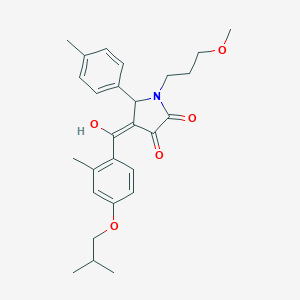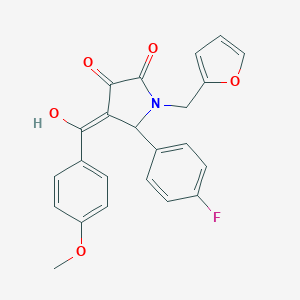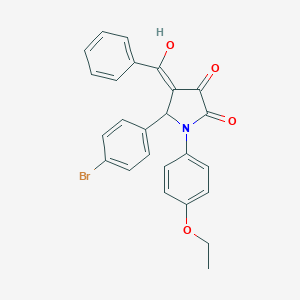![molecular formula C20H18N2O3 B266906 N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide](/img/structure/B266906.png)
N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide, also known as FMA, is a synthetic compound that has shown potential in various scientific research applications. FMA is a benzamide derivative that has been synthesized through a multi-step process.
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell cycle progression in cancer cells. N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to apoptosis.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide has been shown to have several biochemical and physiological effects. In addition to its potential anticancer properties, N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide has been shown to have anti-inflammatory and analgesic effects. N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide has also been shown to inhibit the growth of certain bacteria, making it a potential candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide in lab experiments is its potential as a therapeutic agent. N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide has been shown to have anticancer properties, making it a potential candidate for cancer therapy. However, one of the limitations of using N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide. One area of research involves the development of new formulations of N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide with improved solubility and bioavailability. Another area of research involves the identification of the specific molecular targets of N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide in cancer cells, which could lead to the development of more targeted cancer therapies. Additionally, research could focus on the potential use of N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide in the treatment of other diseases, such as bacterial infections and inflammatory disorders.
Synthesis Methods
The synthesis of N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide involves a multi-step process that begins with the reaction of 2-furaldehyde with methylamine to produce N-methyl-2-furylmethylamine. This intermediate is then reacted with 3-phenylacetyl chloride to form N-methyl-2-furylmethyl-3-phenylacetylamine. Finally, this intermediate is treated with benzoyl chloride to form N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide.
Scientific Research Applications
N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide as a potential anticancer agent. Studies have shown that N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
properties
Product Name |
N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide |
|---|---|
Molecular Formula |
C20H18N2O3 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-3-[(2-phenylacetyl)amino]benzamide |
InChI |
InChI=1S/C20H18N2O3/c23-19(12-15-6-2-1-3-7-15)22-17-9-4-8-16(13-17)20(24)21-14-18-10-5-11-25-18/h1-11,13H,12,14H2,(H,21,24)(H,22,23) |
InChI Key |
ZHJAOOIAZVNAQS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3 |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266825.png)


![5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266836.png)
![(E)-{2-(2,5-dimethoxyphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methoxyphenyl)methanolate](/img/structure/B266837.png)
![(Z)-[2-(4-ethylphenyl)-1-(3-morpholin-4-ium-4-ylpropyl)-4,5-dioxopyrrolidin-3-ylidene]-(4-methoxyphenyl)methanolate](/img/structure/B266838.png)
![5-(2-chlorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266839.png)





![1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266850.png)